molecular formula C23H24N2O4S B3313094 2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methoxyphenyl)acetamide CAS No. 946344-31-6

2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B3313094
CAS No.: 946344-31-6
M. Wt: 424.5 g/mol
InChI Key: VJLJPSDIGQGAII-UHFFFAOYSA-N
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Description

2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxy, sulfanyl, and acetamide functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of 2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methoxyphenyl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the pyridine ring, followed by the introduction of the methoxy and sulfanyl groups. The final step involves the acetamide formation. Reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methoxyphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The methoxy and sulfanyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The acetamide group may also contribute to the compound’s overall biological activity by enhancing its stability and solubility .

Properties

IUPAC Name

2-[5-methoxy-2-[(4-methylphenyl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-16-7-9-20(10-8-16)30-15-18-12-21(26)22(29-3)13-25(18)14-23(27)24-17-5-4-6-19(11-17)28-2/h4-13H,14-15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLJPSDIGQGAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methoxyphenyl)acetamide
Reactant of Route 3
2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methoxyphenyl)acetamide
Reactant of Route 4
2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methoxyphenyl)acetamide

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